An In-depth Technical Guide to 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (CAS Number 69563-87-7)
An In-depth Technical Guide to 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (CAS Number 69563-87-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane, a key intermediate in the synthesis of high-performance polymers. The document details its chemical identity, properties, and a validated synthesis protocol. Furthermore, it outlines the subsequent reduction to its diamine analogue, a critical monomer for the production of advanced polyimides. This guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science and polymer chemistry, offering insights into the synthesis and utilization of this versatile fluoro-organic compound.
Introduction: A Pivotal Building Block for Advanced Materials
2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane, identified by CAS number 69563-87-7, is a significant fluoro-organic compound primarily utilized as a precursor in the synthesis of specialized monomers. Its molecular structure, featuring a hexafluoroisopropylidene bridge and terminal nitrophenoxy groups, imparts unique characteristics to the polymers derived from it. The principal application of this dinitro compound lies in its conversion to the corresponding diamine, 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF). This diamine is a crucial monomer in the production of high-performance polyimides and other advanced polymers. These polymers are sought after for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in the aerospace, electronics, and telecommunications industries.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is essential for its handling, synthesis, and subsequent application.
| Property | Value | Source |
| CAS Number | 69563-87-7 | - |
| Molecular Formula | C27H16F6N2O6 | [1] |
| Molecular Weight | 578.42 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMF, DMAc, and DMSO | Inferred from synthesis of analogues |
Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane: A Step-by-Step Protocol
The synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is achieved through a nucleophilic aromatic substitution reaction. This process involves the reaction of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) with a p-halonitrobenzene, typically p-chloronitrobenzene or p-nitrobromobenzene, in the presence of a base.
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic aromatic substitution mechanism. The phenoxide ions, generated from the deprotonation of Bisphenol AF by a base, act as nucleophiles. These nucleophiles attack the electron-deficient aromatic ring of the p-halonitrobenzene at the carbon atom bearing the halogen. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the para position. The reaction results in the displacement of the halide ion and the formation of an ether linkage.
Detailed Experimental Protocol
The following protocol is based on established procedures for the synthesis of analogous bis(nitrophenoxy) compounds.
Materials:
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2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
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p-Chloronitrobenzene or p-Nitrobromobenzene
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
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Toluene
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Methanol
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Deionized Water
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet, add Bisphenol AF, an excess of p-chloronitrobenzene (or p-nitrobromobenzene), and anhydrous potassium carbonate.
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Solvent Addition: Add a mixture of DMF (or DMAc) and toluene as the solvent system. The toluene serves as an azeotropic agent to remove water generated during the reaction.
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Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The inorganic salts are removed by filtration.
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Product Isolation: The filtrate is then poured into a large volume of methanol or a methanol/water mixture to precipitate the crude product.
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Purification: The precipitated solid is collected by filtration, washed with methanol and water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture.
Conversion to 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane
The primary utility of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is as an intermediate in the synthesis of its diamine analogue, 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF). This conversion is achieved through the reduction of the nitro groups.
Reduction Reaction
The reduction of the dinitro compound to the diamine is a critical step. A common and efficient method for this transformation is catalytic hydrogenation.
Experimental Protocol for Reduction
Materials:
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2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
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Palladium on activated carbon (Pd/C, 5% or 10%)
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Ethanol or other suitable solvent
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Hydrogen gas (H₂)
Procedure:
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Reaction Setup: The dinitro compound is dissolved in a suitable solvent, such as ethanol, in a high-pressure reactor (autoclave).
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Catalyst Addition: A catalytic amount of Pd/C is added to the solution.
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Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at an elevated temperature and pressure.
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Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.
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Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite.
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Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude diamine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane.
Applications in Polymer Science
The diamine, 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF), derived from the title nitro compound, is a valuable monomer for the synthesis of high-performance polyimides.
The incorporation of the hexafluoroisopropylidene (6F) group into the polymer backbone imparts several desirable properties:
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Enhanced Solubility: The bulky, non-planar 6F group disrupts polymer chain packing, leading to improved solubility in organic solvents.
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Lower Dielectric Constant: The fluorine atoms lower the dielectric constant of the resulting polyimides, making them suitable for microelectronics and high-frequency applications.[2]
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Increased Glass Transition Temperature (Tg): The rigid 6F group contributes to a higher Tg, enhancing the thermal stability of the polymer.
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Optical Transparency: Polyimides derived from 4-BDAF often exhibit high optical transparency.[2]
These properties make the resulting polyimides ideal for a range of advanced applications, including:
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Substrates for flexible solar cells[2]
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Materials for telecommunication components[2]
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High-performance capacitors[2]
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Aerospace components
Conclusion
2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is a crucial intermediate in the synthesis of the high-performance diamine monomer, 4-BDAF. The synthetic route, involving a nucleophilic aromatic substitution followed by a reduction, is a well-established and scalable process. The resulting diamine is a key building block for advanced polyimides with exceptional thermal, mechanical, and dielectric properties. This guide provides the essential technical information for the synthesis and utilization of this important fluoro-organic compound, enabling further innovation in the field of materials science.
References
- Google Patents. (n.d.). Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.
- Google Patents. (n.d.). Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.
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PubChem. (n.d.). Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane.
- Google Patents. (n.d.). Preparation method of 2,2'-bis [4- (4-aminophenoxy) phenyl ] propane.
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Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
![Chemical Structure of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](https://i.imgur.com/8zO9mJp.png)





